molecular formula C15H16N2 B14225339 N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine CAS No. 830323-16-5

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine

Katalognummer: B14225339
CAS-Nummer: 830323-16-5
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: ZBIBOAZQUKPJSN-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 2-aminopyridine under specific conditions. One common method includes the use of a base-promoted cyclization reaction, where the starting materials are heated in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine is unique due to its combination of a tetrahydronaphthalene moiety with a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

830323-16-5

Molekularformel

C15H16N2

Molekulargewicht

224.30 g/mol

IUPAC-Name

N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine

InChI

InChI=1S/C15H16N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-4,6,8,10-11,14H,5,7,9H2,(H,16,17)/t14-/m0/s1

InChI-Schlüssel

ZBIBOAZQUKPJSN-AWEZNQCLSA-N

Isomerische SMILES

C1C[C@@H](C2=CC=CC=C2C1)NC3=CC=CC=N3

Kanonische SMILES

C1CC(C2=CC=CC=C2C1)NC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.